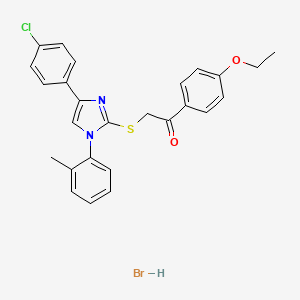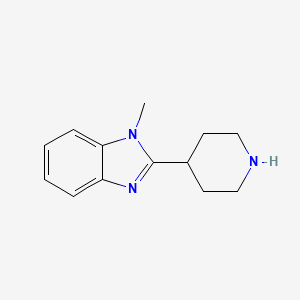
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide, commonly known as FMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMOX belongs to the family of oxalamide compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of FMOX is not fully understood. However, it is believed that FMOX binds to metal ions and undergoes a conformational change, resulting in a change in fluorescence intensity. This change in fluorescence intensity can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
FMOX has not been extensively studied for its biochemical and physiological effects. However, preliminary studies have shown that FMOX is non-toxic and does not exhibit any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMOX has several advantages for lab experiments. It is easy to synthesize and has excellent purity. FMOX also exhibits excellent selectivity and sensitivity towards metal ions, making it an ideal candidate for the development of fluorescent sensors. However, FMOX has some limitations, including its limited solubility in water and its sensitivity towards pH.
Direcciones Futuras
There are several future directions for the research on FMOX. One of the significant areas of research is the development of FMOX-based fluorescent sensors for the detection of metal ions in vivo. Another area of research is the modification of FMOX to improve its solubility and stability in water. Additionally, the development of FMOX-based sensors for the detection of other analytes, such as neurotransmitters and hormones, is also an area of active research.
Conclusion:
In conclusion, FMOX is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMOX has been synthesized using various methods and has been extensively used in scientific research. FMOX exhibits excellent selectivity and sensitivity towards metal ions, making it an ideal candidate for the development of fluorescent sensors. Future research on FMOX is focused on the development of FMOX-based sensors for the detection of metal ions in vivo and other analytes.
Métodos De Síntesis
FMOX can be synthesized using various methods. One of the most commonly used methods involves the reaction between 3-methoxybenzylamine and furfuryl alcohol in the presence of acetic acid. The resulting product is then treated with oxalyl chloride and triethylamine to obtain FMOX. This method has been optimized to obtain high yields of FMOX with excellent purity.
Aplicaciones Científicas De Investigación
FMOX has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of FMOX is in the development of fluorescent sensors for the detection of metal ions. FMOX has been shown to exhibit excellent selectivity and sensitivity towards various metal ions, including copper, zinc, and iron.
Propiedades
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(22,14-7-4-8-24-14)11-19-16(21)15(20)18-10-12-5-3-6-13(9-12)23-2/h3-9,22H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLIEGGGOOKZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC(=CC=C1)OC)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B2623093.png)
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
![1-(2-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623097.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2623098.png)

![N,N-diethyl-N-[5-(5-{[4-(2-pyrimidinyl)piperazino]methyl}-1,2,4-oxadiazol-3-yl)-2-pyridyl]amine](/img/structure/B2623101.png)

![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2623107.png)


![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2623110.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2623112.png)
![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)